molecular formula C18H18N2O4 B2977162 2,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922054-87-3

2,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2977162
CAS No.: 922054-87-3
M. Wt: 326.352
InChI Key: YFLAPMJOCXTDKI-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a heterocyclic organic compound featuring a benzamide core substituted with two methoxy groups at the 2- and 4-positions. The tetrahydroquinolin-6-yl moiety is fused with a 2-oxo group, forming a partially saturated bicyclic system. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition and receptor modulation. Its synthesis typically involves coupling 2,4-dimethoxybenzoic acid derivatives with substituted tetrahydroquinolin-6-amine intermediates under standard amidation conditions .

Properties

IUPAC Name

2,4-dimethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-23-13-5-6-14(16(10-13)24-2)18(22)19-12-4-7-15-11(9-12)3-8-17(21)20-15/h4-7,9-10H,3,8H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLAPMJOCXTDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. One common approach is the Pomeranz-Fritsch cyclization, which involves the reaction of a β-aminoketone with a suitable aldehyde under acidic conditions to form the tetrahydroquinoline ring. Subsequent steps include the introduction of the methoxy groups and the formation of the benzamide moiety.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding quinone derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives, such as tetrahydroquinolines.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzamide ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Reagents such as halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydroxide) are employed for substitution reactions.

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Reduced tetrahydroquinolines.

  • Substitution: : Halogenated or alkylated benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of various derivatives and analogs. Its structural complexity allows for the exploration of new synthetic pathways and the development of novel compounds with potential applications in material science.

Biology

Biologically, 2,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has shown promise in various assays. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. The compound's interaction with biological targets, such as enzymes and receptors, makes it a candidate for drug development.

Medicine

In the medical field, this compound has been investigated for its therapeutic potential. Its ability to modulate biological pathways and interact with specific molecular targets suggests its use in the treatment of diseases such as cancer, inflammation, and viral infections.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its structural features make it suitable for the design of compounds with enhanced efficacy and reduced side effects.

Mechanism of Action

The mechanism by which 2,4-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin

Biological Activity

2,4-Dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that has garnered attention for its diverse biological activities. It belongs to the class of sulfonamides and features a tetrahydroquinoline core, which is known for its significant pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C19H24N2O5S
Molecular Weight : 396.47 g/mol

The structure of this compound includes methoxy groups at positions 2 and 4 of the benzene ring and a sulfonamide moiety. These functional groups enhance its chemical reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. For instance, it has been shown to inhibit carbonic anhydrases, which are crucial in various physiological processes .
  • Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor properties against various human cancer cell lines. Studies have shown that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells .
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity. Compounds containing this moiety have been widely studied for their effectiveness against a range of bacterial strains .

Biological Activity Data

The following table summarizes the biological activities and relevant findings associated with this compound:

Activity Description Reference
Enzyme InhibitionInhibits carbonic anhydrases; potential therapeutic applications in pain management and inflammation
Antitumor ActivityInduces apoptosis in various cancer cell lines; significant cytotoxicity observed
Antimicrobial ActivityExhibits antibacterial properties against multiple strains

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of derivatives similar to this compound against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The compound demonstrated IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction between this compound and carbonic anhydrases. The results indicated that it effectively inhibited enzyme activity at specific concentrations, suggesting its potential as a therapeutic agent in conditions where carbonic anhydrase modulation is beneficial .

Comparison with Similar Compounds

The unique structural features of this compound distinguish it from other compounds within its class:

Compound Name Structural Features Biological Activity
4-Hydroxy-2(1H)-quinoloneContains a quinolone coreAntibacterial and anticancer activities
Indole derivativesSimilar pharmacological profilesDiverse biological activities including anti-inflammatory
SulfanilamideSimple sulfonamide with antimicrobial propertiesAntibacterial

This compound's combination of methoxy groups and sulfonamide functionality alongside the tetrahydroquinoline structure confers distinct chemical reactivity and enhances its potential therapeutic applications compared to other compounds within the same class .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning: Methoxy Group Variations

3,5-Dimethoxy-N-(2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Benzamide
  • Structural Difference : The methoxy groups are positioned at the 3- and 5-positions of the benzamide ring instead of 2- and 4-.
  • Steric Hindrance: Reduced steric bulk compared to the 2,4-isomer due to the absence of ortho-substitution.
2,4-Dimethoxy-N-(1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Benzenesulfonamide
  • Structural Difference: Replaces the benzamide group with a benzenesulfonamide and introduces a methyl group at the 1-position of the tetrahydroquinolin ring.
  • Implications: Solubility: Sulfonamide groups generally enhance aqueous solubility compared to benzamides.

Core Modifications: Tetrahydroquinolin Derivatives

3-{4-[5-(1,3-Dimethyl-2-Oxo-1,2-Dihydroquinolin-6-ylamino)-5-Oxopentyloxy]-Benzylamino}-N-Hydroxy-4-Methoxybenzamide
  • Structural Difference: Incorporates a 1,3-dimethyl-2-oxo-1,2-dihydroquinolin core and a hydroxamate group.
  • Implications: Biological Activity: The hydroxamate group is a known zinc-binding motif, making this compound a potent inhibitor of histone deacetylases (HDACs), particularly HDAC6/8. Selectivity: The dimethyl substitution on the quinolin ring may enhance metabolic stability.
4-(1H-Benzo[d]Imidazol-1-yl)-N-(4-(2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Thiazol-2-yl)Benzamide
  • Structural Difference : Replaces the benzamide with a thiazol-2-yl-linked benzimidazole.
  • Purity and Availability: Available at 98% purity (CAS 1030769-75-5), indicating robust synthetic protocols.

Enzyme Inhibition

  • HDAC Inhibition: Analogous compounds with hydroxamate groups (e.g., compound 32 in ) demonstrate nanomolar IC50 values against HDAC6/8, suggesting the 2,4-dimethoxybenzamide scaffold could be optimized for similar activity.
  • Kinase Modulation : Thiazole-containing derivatives () are often explored in cancer therapy due to their ATP-competitive binding.

Physicochemical Properties

Compound Name Molecular Weight Purity (%) Key Functional Groups
2,4-Dimethoxy-N-(2-oxo-THQ-6-yl)benzamide 354.37 N/A Benzamide, methoxy
3,5-Dimethoxy-N-(2-oxo-THQ-6-yl)benzamide 354.37 N/A Benzamide, methoxy
2,4-Dimethoxy-N-(1-methyl-2-oxo-THQ-6-yl)sulfonamide 418.51 N/A Sulfonamide, methoxy, methyl
4-(Benzimidazol-1-yl)-N-(thiazol-2-yl)benzamide 360.45 98 Benzimidazole, thiazole

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